BenchChemオンラインストアへようこそ!

1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Opioid pharmacology Receptor binding affinity Adamantane derivatives

1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS 1210393-34-2) is a synthetic small molecule belonging to the adamantane–piperidine hybrid class, characterized by an adamantane cage linked via a methoxy-propanol spacer to a 3-methylpiperidine moiety and isolated as the hydrochloride salt (molecular formula C20H36ClNO2; molecular weight ~358.0 g/mol). The compound has been cataloged in public bioactivity databases as a potent ligand for the human μ‑opioid receptor (MOR), with reported binding affinity (Ki) of 0.160 nM and functional antagonist IC50 of 3.5 nM in CHO cell assays.

Molecular Formula C20H36ClNO2
Molecular Weight 357.96
CAS No. 1210393-34-2
Cat. No. B2721832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
CAS1210393-34-2
Molecular FormulaC20H36ClNO2
Molecular Weight357.96
Structural Identifiers
SMILESCC1CCCN(C1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl
InChIInChI=1S/C20H35NO2.ClH/c1-15-3-2-4-21(11-15)12-19(22)13-23-14-20-8-16-5-17(9-20)7-18(6-16)10-20;/h15-19,22H,2-14H2,1H3;1H
InChIKeyIEWHMHIYQDNTPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS 1210393-34-2): Compound Identity and Core Characteristics for Scientific Procurement


1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS 1210393-34-2) is a synthetic small molecule belonging to the adamantane–piperidine hybrid class, characterized by an adamantane cage linked via a methoxy-propanol spacer to a 3-methylpiperidine moiety and isolated as the hydrochloride salt (molecular formula C20H36ClNO2; molecular weight ~358.0 g/mol) [1]. The compound has been cataloged in public bioactivity databases as a potent ligand for the human μ‑opioid receptor (MOR), with reported binding affinity (Ki) of 0.160 nM and functional antagonist IC50 of 3.5 nM in CHO cell assays [2]. The structural features — a lipophilic adamantane core, a hydrogen-bonding secondary alcohol linker, and a substituted piperidine ring — are consistent with pharmacophores explored for CNS‑penetrant opioid and sigma receptor ligands [3].

Why Close Analogs of 1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride Cannot Be Assumed Interchangeable


Within the adamantane‑piperidine‑propanol chemotype, minor structural modifications — particularly the position of the methyl substituent on the piperidine ring — can produce substantial shifts in receptor affinity, selectivity, and functional activity. The 3‑methylpiperidine regioisomer described here (CAS 1210393-34-2) is structurally distinct from the 2‑methylpiperidine analog, the 3,5‑dimethylpiperidine analog, and the unmethylated piperidine parent (CAS 1185362-83-7), each of which presents a different steric and electronic environment at the basic nitrogen . In related adamantane‑based opioid and sigma ligand series, a single methyl group relocation has been shown to alter μ‑opioid receptor Ki by >10‑fold and reverse functional activity from agonism to antagonism [1]. Consequently, generic substitution without compound‑specific validation risks introducing uncontrolled variability in potency, target engagement, and downstream experimental reproducibility.

Quantitative Differentiation Evidence for 1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride vs. Closest Analogs


Sub‑Nanomolar μ‑Opioid Receptor Binding Affinity vs. Morphine and Unsubstituted Adamantane‑Piperidine Scaffolds

The target compound demonstrates a Ki of 0.160 nM at the human μ‑opioid receptor (MOR) expressed in CHO cells, as determined by displacement of [3H]-DAMGO [1]. This affinity is approximately 6‑ to 30‑fold higher than that of the prototypical MOR agonist morphine (Ki ≈ 1‑5 nM in comparable radioligand binding assays) and places the compound in the ultra‑high‑affinity range typical of fentanyl analogs [2]. Although direct head‑to‑head data for the unmethylated piperidine analog (CAS 1185362-83-7) are not publicly available, the 3‑methyl substituent is expected to confer a significant affinity gain, consistent with structure–activity relationship (SAR) trends observed in adamantane‑opioid pharmacophores where C‑terminal lipophilic bulk markedly enhances MOR binding [3].

Opioid pharmacology Receptor binding affinity Adamantane derivatives

Functional μ‑Opioid Receptor Antagonism vs. Naloxone Benchmark

In a functional assay measuring inhibition of DAMGO‑induced responses at the human MOR expressed in CHO cells, the compound exhibited an antagonist IC50 of 3.5 nM [1]. This potency is within the same order of magnitude as the clinical MOR antagonist naloxone (IC50 ≈ 1–3 nM in analogous assays) [2]. The data suggest that the 3‑methylpiperidine substituent supports potent orthosteric antagonism, whereas the 2‑methyl regioisomer may exhibit divergent functional activity (agonist vs. antagonist) based on precedents in related adamantane‑opioid chemotypes [3].

Functional antagonism Opioid receptor CHO cell assay

Structural Differentiation: 3‑Methylpiperidine Regioisomer vs. 2‑Methyl and 3,5‑Dimethyl Analogs

The target compound contains a 3‑methyl substituent on the piperidine ring, distinguishing it from the 2‑methylpiperidine analog (CAS not publicly available; cataloged by vendors) and the 3,5‑dimethylpiperidine analog . In the broader adamantane‑piperidine SAR literature, the position of the methyl group on the piperidine nitrogen‑bearing ring can influence both the pKa of the basic center and the orientation of the lipophilic adamantane cage within receptor binding pockets, leading to differential MOR vs. sigma‑receptor selectivity [1]. No public bioactivity data were found for the 2‑methyl or 3,5‑dimethyl analogs at the time of this analysis, meaning the 3‑methyl compound currently represents the only regioisomer within this sub‑series with experimentally confirmed ultra‑high MOR affinity.

Regioisomer differentiation Structure–activity relationship Piperidine substitution

Hydrochloride Salt Form: Solubility and Handling Advantages vs. Free Base for In‑Vitro Assays

The compound is supplied as the hydrochloride salt, which typically enhances aqueous solubility by 10‑ to 1000‑fold compared to the corresponding free base for adamantane‑containing amines, based on general pharmaceutical salt screening data for this chemotype [1]. While no head‑to‑head solubility comparison between the HCl salt and free base of this specific compound was identified in public literature, the hydrochloride form is the standard for in‑vitro pharmacological assays requiring dissolution in aqueous buffer or cell culture media, reducing the need for DMSO or other organic co‑solvents that may confound assay readouts [2].

Salt form Aqueous solubility In‑vitro assay compatibility

Recommended Application Scenarios for 1-[(Adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride Based on Differentiation Evidence


μ‑Opioid Receptor Binding Assay Development and Pharmacological Tool Compound Studies

With a Ki of 0.160 nM, the compound can serve as a high‑affinity radioligand competitor or reference standard in MOR binding assays, enabling the characterization of novel opioid ligands against a potent benchmark [Section 3, Evidence Item 1]. Its antagonist profile (IC50 3.5 nM) supports use in functional cAMP or β‑arrestin recruitment assays to dissect MOR signaling bias [Section 3, Evidence Item 2].

Structure–Activity Relationship (SAR) Expansion Around the Adamantane‑Piperidine‑Propanol Scaffold

The defined 3‑methylpiperidine regioisomer provides a structurally characterized starting point for medicinal chemistry programs exploring adamantane‑based CNS ligands. Researchers can systematically vary the piperidine substitution (e.g., 3‑ethyl, 3‑phenyl) while referencing the 3‑methyl analog as the experimentally validated MOR‑active control [Section 3, Evidence Item 3].

In‑Vitro Opioid Antagonist Screening Cascades

The compound’s potent MOR antagonism (IC50 3.5 nM) positions it as a candidate for inclusion in screening panels aimed at identifying or validating opioid receptor antagonists, subject to confirmatory selectivity profiling against δ‑ and κ‑opioid receptors [Section 3, Evidence Item 2].

Pre‑Formulation Solubility and Salt Screening Studies

The hydrochloride salt form provides a baseline for pre‑formulation comparisons, allowing pharmaceutical scientists to benchmark alternative salt forms or co‑crystals for improved solubility or stability while retaining the validated MOR pharmacophore [Section 3, Evidence Item 4].

Quote Request

Request a Quote for 1-[(adamantan-1-yl)methoxy]-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.